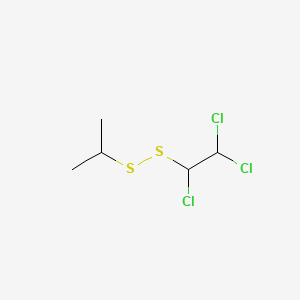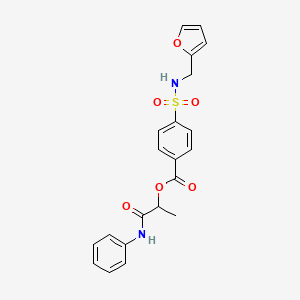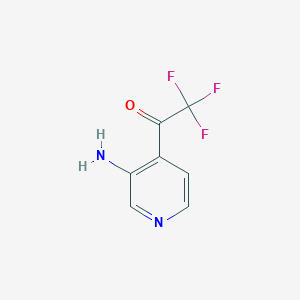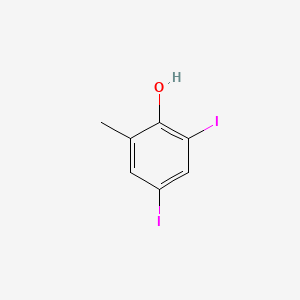
1-Methylethyl 1,2,2-trichloroethyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylethyl 1,2,2-trichloroethyl disulfide is an organic compound that belongs to the class of disulfides Disulfides are characterized by the presence of a sulfur-sulfur bond
Métodos De Preparación
The synthesis of 1-Methylethyl 1,2,2-trichloroethyl disulfide typically involves the reaction of 1,2,2-trichloroethanol with 1-methylethyl thiol in the presence of an oxidizing agent. The reaction conditions often require a controlled environment to ensure the formation of the desired disulfide bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1-Methylethyl 1,2,2-trichloroethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methylethyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Methylethyl 1,2,2-trichloroethyl disulfide exerts its effects involves the interaction of its disulfide bond with other molecules. The sulfur-sulfur bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological targets. These interactions can affect various molecular pathways, depending on the specific context and application.
Comparación Con Compuestos Similares
1-Methylethyl 1,2,2-trichloroethyl disulfide can be compared with other disulfides such as:
Dimethyl disulfide: Known for its use as a soil fumigant and in the synthesis of other sulfur compounds.
Diethyl disulfide: Used in organic synthesis and as a flavoring agent.
Dipropyl disulfide: Found in garlic and studied for its biological activity.
Propiedades
Número CAS |
4095-32-3 |
|---|---|
Fórmula molecular |
C5H9Cl3S2 |
Peso molecular |
239.6 g/mol |
Nombre IUPAC |
2-(1,2,2-trichloroethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-3(2)9-10-5(8)4(6)7/h3-5H,1-2H3 |
Clave InChI |
CCVBOQAQIZDRRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SSC(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)


![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)


![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)

![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)

